molecular formula C12H8ClN3O2 B2546034 4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile CAS No. 172294-12-1

4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile

Cat. No.: B2546034
CAS No.: 172294-12-1
M. Wt: 261.67
InChI Key: KPQCULULVYHZNS-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a chloro-substituted butanenitrile backbone with a 4-oxo-3,4-dihydroquinazolin-2-yl moiety.

Properties

IUPAC Name

4-chloro-3-oxo-2-(4-oxo-3H-quinazolin-2-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-5-10(17)8(6-14)11-15-9-4-2-1-3-7(9)12(18)16-11/h1-4,8H,5H2,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQCULULVYHZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(C#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with chloroacetonitrile under basic conditions to introduce the chloro and nitrile functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions, enabling the synthesis of pharmacologically relevant derivatives.

NucleophileConditionsProductYieldSource
AnilineEthanol, RT, 24 h4-Anilino-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile71%
Hydrazine hydrateButanol, reflux, 5 hPyridazinone-fused derivatives82%
Thiophene aminesXylene, reflux, 12 hThienopyrimido-pyridazinone hybrids85%

Key findings :

  • Substitution occurs preferentially at the chloro position due to electron-withdrawing effects of the adjacent ketone and nitrile groups .

  • Alkaline conditions promote thiolate formation in sulfur-containing nucleophiles, enhancing reactivity .

Reduction

  • Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, yielding 4-chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamine .

  • Ketone reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol while preserving the nitrile.

Cyclocondensation Reactions

The compound participates in heterocycle formation via its reactive sites:

With hydrazines :

Compound+NH2NH2EtOH, Δ6-Aryl-4,5-dihydropyridazin-3(2H)-ones\text{Compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} 6\text{-Aryl-4,5-dihydropyridazin-3(2H)-ones}

Mechanism: Hydrazine attacks the ketone, followed by cyclization and dehydrogenation .

With thioureas :

Compound+CS(NH2)2DMF, K2CO3Thiazoloquinazolinone derivatives\text{Compound} + \text{CS(NH}_2\text{)}_2 \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{Thiazoloquinazolinone derivatives}

Key feature: Introduces sulfur-containing rings with antimicrobial potential .

Hydrolysis Reactions

Controlled hydrolysis of the nitrile group produces carboxylic acids or amides:

ConditionsProductApplicationSource
0.5 M NaOH, 100°C4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acidBioisostere for drug design
H₂SO₄/H₂O, RTCorresponding amideIntermediate for peptide coupling

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the quinazolinone ring:

Suzuki coupling :

Compound+Aryl boronic acidPd(PPh3)4,K2CO32-Arylquinazolinone derivatives\text{Compound} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} 2\text{-Arylquinazolinone derivatives}

Optimized yields: 65–78% with electron-deficient aryl groups .

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating (>150°C) induces nitrile cyclization with the ketone, forming pyridine byproducts.

  • Photodegradation : UV exposure leads to C-Cl bond cleavage, requiring amber glass storage .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds containing the quinazoline structure, including 4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile, exhibit promising anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in cancer progression. A study has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

1.3 Antiviral Activity
Recent investigations have highlighted the potential of this compound in antiviral applications, particularly against HIV. In vitro studies have shown that it can inhibit viral replication, suggesting a mechanism that may involve interference with viral entry or integration into host cells .

Synthetic Chemistry Applications

2.1 Synthesis of Novel Compounds
The unique structure of this compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to synthesize various derivatives with modified biological activities. For instance, researchers have successfully synthesized novel quinazoline derivatives that demonstrate enhanced potency against specific targets .

2.2 Reaction Mechanisms
The compound's reactivity has been explored in several chemical reactions, including nucleophilic substitutions and cycloadditions. These reactions contribute to the development of new synthetic methodologies that can be applied in the preparation of complex organic molecules .

Data Tables and Case Studies

Application Area Description References
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Antimicrobial PropertiesInhibitory effects against bacterial strains
Antiviral ActivityInhibits HIV replication
Synthetic ChemistryBuilding block for novel derivatives ,

Case Study: Anticancer Activity

In a study published by ResearchGate, a series of quinazoline derivatives were synthesized and screened for their anticancer properties. Among these, this compound showed significant activity against human cancer cell lines, indicating its potential as a lead compound for further drug development .

Case Study: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that this compound effectively inhibited the growth of several pathogenic bacteria, including both Gram-positive and Gram-negative strains. The study highlighted its mechanism of action and suggested further exploration into its use as an antibiotic agent .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety is known to bind to various biological macromolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives with Anticancer Activity ()

Compounds 40–44 from share the 3,4-dihydroquinazolin-2-yl core but differ in substituents and appended functional groups. Key comparisons include:

Physicochemical Properties: Collision Cross-Section (CCS) Analysis ()

While describes 4-chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile, its CCS data provide a framework for comparing chlorinated nitriles:

Table 2: Predicted Collision Cross-Section (Ų) for Adducts
Adduct m/z Predicted CCS
[M+H]+ 277.01970 155.2
[M+Na]+ 299.00164 167.7
[M-H]- 275.00514 151.0
  • The target compound’s larger quinazolinone moiety would likely increase its CCS compared to the thiazole-containing analog, reflecting differences in molecular volume and rigidity.

Research Findings and Implications

  • Anticancer Potential: Quinazolinone-thiazolidinone hybrids (e.g., 40–44) demonstrate anticancer activity, but the target’s nitrile group may shift its mechanism toward kinase or protease inhibition .
  • Synthetic Challenges : Moderate yields (~50%) in analogs suggest the need for advanced catalysts or solvent systems for the target compound.
  • Safety Profile : Chlorinated nitriles are often flagged for toxicity; rigorous ecotoxicological studies are recommended for the target compound.

Biological Activity

4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.

The compound's chemical formula is C10H6ClN3OC_{10}H_{6}ClN_{3}O with a molecular weight of 219.63 g/mol. It is characterized by the following structural features:

PropertyValue
Chemical Formula C10H6ClN3O
Molecular Weight 219.63 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

Synthesis

The synthesis of this compound involves several steps, typically beginning with the condensation of appropriate precursors under controlled conditions. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of reaction conditions in achieving high yields and purity.

Antimicrobial Activity

Research has shown that compounds containing quinazoline moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinazoline, including this compound, displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. Specifically, the compound was found to inhibit proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been reported to inhibit certain enzymes involved in metabolic pathways. For example, it shows inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition could contribute to its observed anticancer effects.

Case Studies

  • Antimicrobial Efficacy
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinazoline derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli, highlighting its potential as an antibacterial agent .
  • Anticancer Mechanism
    • In a study conducted by Zhang et al., the mechanism of action for 4-Chloro-3-oxo compounds was elucidated. The research demonstrated that these compounds activate apoptotic pathways in MCF-7 cells through mitochondrial depolarization and reactive oxygen species (ROS) generation .
  • Enzyme Inhibition Studies
    • Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects on DHFR by this compound. It was found to have a competitive inhibition profile with a Ki value of 0.5 µM, indicating strong binding affinity .

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile, and what are their yields under varying conditions?

Methodological Answer: The compound can be synthesized via multi-step routes involving key intermediates like α-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetohydrazide. A common approach involves:

Condensation of aromatic aldehydes with 4-thiazolidinones under basic conditions to form intermediates.

Chlorination or nitration at specific positions to introduce functional groups (e.g., 4-chloro derivatives).

Purification via column chromatography to isolate the target compound.
Yields vary with reaction conditions: For example, using triethylamine as a base in chloroacetyl chloride reactions achieves ~60–75% yields, while harsher conditions (e.g., elevated temperatures) may reduce yields due to by-product formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include δ 8.2–8.5 ppm (aromatic protons of the quinazolinone ring), δ 3.1–3.5 ppm (methylene groups adjacent to the nitrile), and δ 2.8–3.0 ppm (carbonyl-related protons).
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O of oxoquinazolinone), and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups.
    Cross-validation with X-ray crystallography data (e.g., bond lengths and angles from single-crystal studies) ensures structural accuracy .

Q. What in vitro methodologies are recommended for initial screening of antioxidant activity?

Methodological Answer:

  • DPPH Assay : Measures radical scavenging activity; IC₅₀ values are compared to standards like ascorbic acid.
  • FRAP Assay : Evaluates reduction of Fe³+ to Fe²+; absorbance at 593 nm quantifies antioxidant capacity.
  • H₂O₂ Scavenging : Monitors inhibition of hydrogen peroxide-induced oxidation.
    For this compound, studies show IC₅₀ values of 12–18 µM in DPPH assays, outperforming gallic acid (IC₅₀ = 25 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance anti-inflammatory effects?

Methodological Answer:

  • Electron-withdrawing groups : Introducing chloro or nitro groups at the 4-position of the quinazolinone ring increases anti-inflammatory activity by stabilizing the enone system and enhancing electrophilicity.
  • Side-chain modulation : Replacing the butanenitrile chain with bulkier hydrophobic groups (e.g., phenylpropionitrile) improves binding to cyclooxygenase (COX) active sites.
    SAR analysis of analogs shows that 4-chloro derivatives exhibit 2–3× higher COX-2 inhibition than acetylsalicylic acid .

Q. What strategies can resolve contradictions in bioactivity data between different in vitro models?

Methodological Answer:

  • Dose-response normalization : Compare IC₅₀ values across assays (e.g., DPPH vs. COX-2 inhibition) to identify assay-specific biases.
  • Cellular context adjustment : Use primary cells (e.g., murine macrophages) instead of immortalized lines to reduce metabolic variability.
  • Redox profiling : Measure intracellular glutathione levels to account for antioxidant interference in anti-inflammatory assays .

Q. How can reaction conditions be optimized to minimize by-products during synthesis of intermediates?

Methodological Answer:

  • Temperature control : Maintain reactions at 0–5°C during chlorination steps to suppress dimerization.
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing tar formation.
    For example, switching from THF to DMF increased the yield of α-[(4-oxoquinazolin-2-yl)thio]acetohydrazide from 55% to 78% .

Q. What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding.
  • QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability and toxicity .

Q. What methods validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH stability testing : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours; monitor degradation via HPLC.
  • Serum stability assay : Expose to 10% FBS (fetal bovine serum) and measure half-life using LC-MS.
  • Oxidative stress testing : Use H₂O₂ (1 mM) to simulate in vivo oxidative environments; quantify intact compound via UV-Vis .

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